2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Ether Formation: The benzylated indole is reacted with 2-methoxypyridine-3-yl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the ether linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold in organic synthesis.
Biology
Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for similar activities.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents. They may act on various biological targets, including enzymes and receptors.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-indol-3-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide
- 2-((1-benzyl-1H-indol-3-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide
Uniqueness
The uniqueness of 2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide lies in its specific substitution pattern on the indole core and the presence of the benzyl group. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(1-benzylindol-4-yl)oxy-N-(2-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C23H21N3O3/c1-28-23-19(9-6-13-24-23)25-22(27)16-29-21-11-5-10-20-18(21)12-14-26(20)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,27) |
InChI Key |
CXPBUGGOPLTCJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)COC2=CC=CC3=C2C=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.